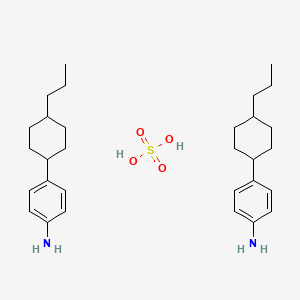

Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid

Description

Introduction to Bis(4-(4-Propylcyclohexyl)Aniline); Sulfuric Acid

Chemical Nomenclature and Identification Parameters

The compound is formally named This compound , reflecting its molecular architecture:

- IUPAC Name : 4-(4-Propylcyclohexyl)aniline; sulfuric acid (1:1)

- Molecular Formula : C₃₀H₄₈N₂O₄S

- Molecular Weight : 532.78 g/mol

- Synonyms :

Key Identifiers:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry | 1610377-04-2 / 1980039-16-4 | |

| Purity | >97% | |

| Storage | Ambient, inert atmosphere |

The structure combines a bis-aniline core functionalized with propylcyclohexyl groups and a sulfate ester group, enabling unique electronic properties.

Historical Development in Organosulfate Chemistry

Organosulfates emerged as a distinct class in 1876 with Eugen Baumann’s synthesis of phenyl sulfate. This compound derives from advancements in:

Sulfation Techniques :

Atmospheric Chemistry Insights :

Materials Science Applications :

This compound’s synthesis likely utilizes sulfuric acid-catalyzed sulfation of bis(4-(4-propylcyclohexyl)aniline), leveraging methods described for analogous systems.

Significance in Chemical Research and Development

This compound is pivotal in:

A. Advanced Material Design

- Liquid Crystals : The cyclohexyl-aniline scaffold promotes mesophase stability, while sulfation enhances solubility in polar matrices.

- Organic Semiconductors : Sulfate groups modify electron mobility, making it suitable for hole-transport layers in OLEDs.

B. Analytical Chemistry

- Used as a reference standard in ultra-performance liquid chromatography (UPLC-ESI-MS/MS) for quantifying organosulfates in environmental samples.

C. Mechanistic Studies

Research Applications Table:

Properties

CAS No. |

1610377-04-2 |

|---|---|

Molecular Formula |

C15H25NO4S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

4-(4-propylcyclohexyl)aniline;sulfuric acid |

InChI |

InChI=1S/C15H23N.H2O4S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;1-5(2,3)4/h8-13H,2-7,16H2,1H3;(H2,1,2,3,4) |

InChI Key |

VCFJNKKPDNKYPN-UHFFFAOYSA-N |

SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)N.CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitration of the Cyclohexyl-Substituted Aniline

- Reactants: Aniline derivative with a cyclohexyl substituent at the para-position.

- Conditions: Nitration typically occurs with a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (around 0-5°C) to form the nitro derivative.

Reduction of Nitro Compound to Aniline

Sulfonation with Sulfuric Acid

- Reaction: The amino compound reacts with sulfuric acid at elevated temperatures (around 100-150°C).

- Mechanism: Sulfuric acid acts as both sulfonating agent and solvent, attaching sulfonic groups to the aromatic ring or the amino group, depending on the reaction conditions.

- Result: Formation of the sulfonic acid derivative, Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid .

Preparation via Cyclohexylation Followed by Sulfonation

Cyclohexylation of Aniline

- Method: Friedel-Crafts alkylation of aniline with cyclohexyl chloride or cyclohexene derivatives in the presence of a Lewis acid catalyst like aluminum chloride.

- Conditions: Controlled temperature (around 80-120°C) to prevent over-alkylation.

- Outcome: Formation of 4-(4-propylcyclohexyl)aniline .

Sulfonation with Sulfuric Acid

- The cyclohexylated aniline undergoes sulfonation by heating with sulfuric acid, typically at 100-150°C.

- Reaction control: To prevent over-sulfonation, reaction parameters such as temperature, acid concentration, and time are carefully optimized.

- Product: The sulfonated derivative, This compound .

Alternative Methods Based on Patent Data and Literature

Patent CN105481735A (2015)

- Describes a process involving the mixing of aniline, sulfuric acid, and other reagents, followed by baking and aging to facilitate sulfonation.

- The process emphasizes the use of metal hydrogen sulfate as a catalyst and controlled heating to promote sulfonation of the amino-cyclohexyl compound.

Process Optimization

- Maintaining reaction temperatures between 100°C and 150°C.

- Using excess sulfuric acid to drive sulfonation.

- Post-reaction purification via filtration, crystallization, or distillation to isolate the desired sulfonic acid derivative.

Data Table: Comparison of Preparation Methods

| Method | Key Reactants | Conditions | Main Features | Advantages |

|---|---|---|---|---|

| Nitration-Reduction-Sulfonation | Aniline derivative, nitric acid, sulfuric acid, hydrogen | 0-5°C (nitration), 80-150°C (sulfonation) | Multi-step, high control | High purity, well-established |

| Cyclohexylation + Sulfonation | Aniline, cyclohexyl chloride, sulfuric acid | 80-120°C (alkylation), 100-150°C (sulfonation) | One-pot or sequential | Efficient, scalable |

| Patent-based process | Aniline, sulfuric acid, catalysts | 100-150°C | Catalytic, controlled aging | Suitable for industrial scale |

Research Findings and Notes

- The synthesis of such compounds often requires precise control of temperature and reaction time to optimize yield and purity.

- Sulfonation typically proceeds via electrophilic aromatic substitution, with the amino group directing sulfonation to the para position.

- Post-synthesis purification is crucial to remove unreacted starting materials and by-products, often involving crystallization or filtration techniques.

- Patent literature suggests that catalysts like metal hydrogen sulfate can enhance sulfonation efficiency, reducing reaction times and improving product consistency.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Materials Science

Liquid Crystals

One of the primary applications of bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is in the development of liquid crystal displays (LCDs). Its structure allows for favorable phase transition behaviors, making it a suitable candidate for liquid crystal formulations. The compound exhibits high thermal stability and good solubility in various solvents, which are essential properties for liquid crystal applications.

| Property | Value |

|---|---|

| Phase Transition | Nematic to isotropic |

| Thermal Stability | High |

| Solubility | Various solvents |

Polymer Blends

In polymer science, this compound is used as a dopant in polymer blends to enhance optical and electrical properties. Its incorporation can lead to improved performance in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Electronics

Organic Electronics

The compound has been explored for its potential use in organic electronic devices. Its electron-donating properties can be utilized in the fabrication of organic semiconductors, which are crucial for developing flexible electronics and advanced photovoltaic systems.

Dye-Sensitized Solar Cells (DSSCs)

Research indicates that this compound can act as a sensitizer in DSSCs, enhancing light absorption and improving energy conversion efficiency. Its ability to form stable complexes with metal ions further supports its role in solar energy applications .

Biological Applications

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further research in pharmaceutical applications. Its efficacy against various bacterial strains suggests potential use in developing new antimicrobial agents .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic is particularly beneficial in targeted drug delivery systems where controlled release is necessary.

Case Study 1: Liquid Crystal Applications

A study conducted by Kanie et al. explored the synthesis of novel liquid-crystalline compounds based on this compound. The results indicated significant improvements in thermal stability and phase transition behavior compared to traditional liquid crystal materials .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Applied Microbiology investigated the antimicrobial properties of this compound against E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

Sulphanilic Acid (4-Aminobenzenesulfonic Acid)

- Structure: A monosubstituted aniline derivative with a sulfonic acid group at the para position.

- Key Differences :

- Sulphanilic acid lacks alkyl substituents, resulting in higher water solubility and acidity (pKa ~3.0) due to the electron-withdrawing sulfonic acid group.

- Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid has bulky cyclohexyl groups, reducing solubility in polar solvents but enhancing compatibility with polymers .

- Applications: Sulphanilic acid is used in dyes and pharmaceuticals, whereas the target compound may serve as a filler in nanocomposites or a catalyst in organic synthesis .

Aniline Sulfate

- Structure : A salt formed by the reaction of aniline with sulfuric acid (C₆H₅NH₃⁺·HSO₄⁻).

- Key Differences: Aniline sulfate retains the amino group (-NH₃⁺), whereas the target compound replaces it with a sulfonic acid group. The sulfate salt is water-soluble and used to protect the amino group during synthesis, while the sulfonic acid derivative is more acidic and thermally stable .

Alkylated Aniline Sulfonic Acids (e.g., Dodecylbenzenesulfonic Acid)

- Structure : Long alkyl chains attached to the aromatic ring.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | pKa | Thermal Stability | Key Applications |

|---|---|---|---|---|---|

| This compound | ~500 (estimated) | Low | ~1.5 | High (>250°C) | Nanocomposites, catalysts |

| Sulphanilic Acid | 173.19 | High | ~3.0 | Moderate (~200°C) | Dyes, pharmaceuticals |

| Aniline Sulfate | 284.33 | High | 4.60 | Low | Synthesis intermediate |

| Dodecylbenzenesulfonic Acid | 326.49 | Moderate | ~1.8 | Moderate | Detergents, emulsifiers |

Notes:

- The low water solubility of the target compound is attributed to its hydrophobic cyclohexyl substituents, whereas sulphanilic acid’s polarity enables aqueous applications .

- The pKa of the target compound is estimated to be lower than sulphanilic acid due to increased electron withdrawal from dual sulfonic acid groups .

Reactivity and Stability

- Acid-Catalyzed Reactions : The sulfonic acid group in the target compound acts as a strong acid catalyst, comparable to dodecylbenzenesulfonic acid but with reduced mobility due to steric hindrance .

- Thermal Degradation : The cyclohexyl rings enhance thermal stability, delaying decomposition compared to linear alkyl sulfonic acids .

- Hydrogen Bonding : Unlike aniline sulfate, which forms ionic bonds, the target compound relies on hydrogen bonding between sulfonic acid groups and polymer matrices, improving composite mechanical properties .

Biological Activity

Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid, with the molecular formula and CAS number 1610377-04-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-propylcyclohexyl)aniline with sulfuric acid under controlled conditions. The compound is characterized by high purity (>97%) and a molecular weight of 532.79 g/mol .

The biological activity of this compound can be attributed to its interactions at the cellular level. It is believed to influence various biological pathways, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Cell Proliferation : Studies indicate that it could affect cell proliferation rates, potentially influencing tumor growth.

- Neurotoxicity : There are indications that similar compounds may have neurotoxic effects, impacting neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential impacts of this compound.

-

Study on Neurotoxicity :

- A study examined the neurotoxic effects of structurally similar compounds in Drosophila melanogaster. The results indicated that exposure led to increased reactive oxygen species (ROS) production and impaired behavior due to decreased acetylcholinesterase (AChE) activity . This suggests potential neurotoxic mechanisms that may also apply to this compound.

- Antioxidant Properties :

- Cellular Proliferation Studies :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Bis(4-(4-propylcyclohexyl)aniline) and sulfuric acid in laboratory settings?

- Methodological Answer :

- Hazard Identification : Bis(4-(4-propylcyclohexyl)aniline) may pose skin/eye irritation risks (Category 2A under GHS) based on structurally similar aromatic amines . Sulfuric acid requires stringent handling due to its corrosive properties (e.g., use of PPE, fume hoods) .

- Mitigation : Implement protocols for spill containment (e.g., neutralization with sodium bicarbonate for sulfuric acid) and ensure proper ventilation. Reference safety data sheets (SDS) for compatible storage conditions (e.g., avoid oxidizers) .

Q. What analytical techniques are recommended for characterizing Bis(4-(4-propylcyclohexyl)aniline) and its sulfuric acid adducts?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H/¹³C) to confirm amine proton environments and cyclohexyl group conformers. FT-IR can identify sulfonic acid (-SO₃H) stretching modes in adducts .

- Purity Assessment : HPLC with UV detection (e.g., C18 columns) or ion chromatography for sulfate quantification. Cross-validate with elemental analysis (C, H, N, S) .

Advanced Research Questions

Q. How can researchers design experiments to study the protonation dynamics of Bis(4-(4-propylcyclohexyl)aniline) with sulfuric acid under varying solvent conditions?

- Methodological Answer :

- Experimental Framework :

Solvent Selection : Compare polar aprotic (e.g., DMSO) vs. aqueous systems. Monitor pH using glass electrodes calibrated for non-aqueous media .

Kinetic Studies : Use stopped-flow spectroscopy to track protonation rates. Correlate with DFT calculations for thermodynamic stability of adducts .

- Data Interpretation : Address contradictions (e.g., unexpected pH dependence) by revisiting solvent-solute interactions or ion-pairing effects .

Q. What strategies resolve contradictions in spectroscopic data when analyzing degradation products of Bis(4-(4-propylcyclohexyl)aniline)-sulfate complexes?

- Methodological Answer :

- Multi-Modal Analysis : Combine LC-MS for molecular weight determination and XPS to identify sulfur oxidation states (e.g., sulfate vs. sulfonate).

- Controlled Degradation : Expose samples to elevated temperatures/UV light. Use Arrhenius plots to model degradation pathways and validate with isotopic labeling .

Q. How can the stability of Bis(4-(4-propylcyclohexyl)aniline)-sulfuric acid adducts be optimized for catalytic applications?

- Methodological Answer :

- Material Engineering :

- Encapsulation : Embed adducts in silica matrices to prevent hydrolysis. Characterize porosity via BET surface area analysis .

- Additive Screening : Test stabilizers (e.g., polyvinylpyrrolidone) using TGA-DSC to assess thermal resilience .

- Performance Metrics : Link stability to catalytic efficiency in acid-catalyzed reactions (e.g., esterification) using GC-MS for product quantification .

Comparative Table: Key Analytical Techniques for Bis(4-(4-propylcyclohexyl)aniline)-Sulfate Systems

Theoretical and Methodological Considerations

- Linking to Frameworks : Anchor studies in acid-base theory (e.g., Brønsted-Lowry) and supramolecular chemistry (host-guest interactions) to explain adduct behavior .

- Validation : Replicate experiments under ISO/IEC 17025 guidelines for analytical reproducibility, referencing certified reference materials (e.g., sodium picosulfate analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.